molecular formula C13H14ClF3N2OS B3017386 (1E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(dimethylamino)pent-1-en-3-one CAS No. 338397-45-8

(1E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(dimethylamino)pent-1-en-3-one

Cat. No.: B3017386
CAS No.: 338397-45-8
M. Wt: 338.77
InChI Key: TXIBBFYUMFHCKG-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(dimethylamino)pent-1-en-3-one: is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a sulfanyl linkage, and a dimethylamino group attached to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(dimethylamino)pent-1-en-3-one typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Sulfanyl Linkage Formation: The pyridine intermediate undergoes a nucleophilic substitution reaction with a thiol compound to form the sulfanyl linkage.

    Pentenone Chain Attachment: The final step involves the condensation of the sulfanyl-substituted pyridine with a dimethylamino-pentenone precursor under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pentenone chain, converting it to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules through its reactive functional groups.

Biology

In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique structural features.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be utilized in the development of agrochemicals and materials science for creating specialized polymers and coatings.

Mechanism of Action

The mechanism of action of (1E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(dimethylamino)pent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and dimethylamino groups enhance its binding affinity and specificity, while the sulfanyl linkage facilitates covalent bonding with target proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Chimassorb® light stabilizer

Comparison

Compared to similar compounds, (1E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(dimethylamino)pent-1-en-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2OS/c1-8(11(20)4-5-19(2)3)21-12-10(14)6-9(7-18-12)13(15,16)17/h4-8H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIBBFYUMFHCKG-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)SC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)SC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.